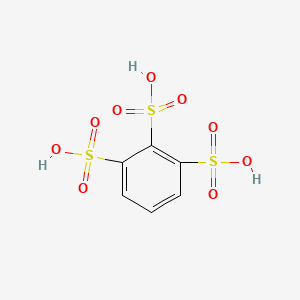

Benzene-1,2,3-trisulfonic acid

Description

Benzene-1,3,5-trisulfonic acid (H₃BTS, CAS 617-99-2) is a sulfonic acid derivative featuring three sulfonic acid groups (-SO₃H) symmetrically substituted at the 1, 3, and 5 positions of the benzene ring. This compound is an analogue of trimesic acid (benzene-1,3,5-tricarboxylic acid) but replaces carboxyl groups with sulfonic acid moieties, significantly altering its chemical behavior and applications. H₃BTS is synthesized via sulfonation of benzene or its derivatives, enabling large-scale production for materials science applications .

Key properties include:

- High thermal stability: Decomposition occurs above 550°C, making it superior to carboxylate-based frameworks .

- Strong acidity: The three sulfonic acid groups confer high acidity, useful in catalysis and ion-exchange materials.

- Coordination versatility: Acts as a polydentate ligand in metal-organic frameworks (MOFs), forming stable complexes with rare earth (RE) ions like La³⁺, Eu³⁺, and Nd³⁺ .

Properties

CAS No. |

109999-69-1 |

|---|---|

Molecular Formula |

C6H6O9S3 |

Molecular Weight |

318.3 g/mol |

IUPAC Name |

benzene-1,2,3-trisulfonic acid |

InChI |

InChI=1S/C6H6O9S3/c7-16(8,9)4-2-1-3-5(17(10,11)12)6(4)18(13,14)15/h1-3H,(H,7,8,9)(H,10,11,12)(H,13,14,15) |

InChI Key |

MHWVMMHIJHHXQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-1,2,3-trisulfonic acid can be synthesized through the sulfonation of benzene. The process involves the electrophilic substitution reaction where benzene reacts with sulfur trioxide (SO₃) in the presence of fuming sulfuric acid (oleum). The reaction conditions typically include heating benzene under reflux with concentrated sulfuric acid or fuming sulfuric acid at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of oleum as a sulfonating agent ensures a high yield of the desired product. The reaction is carefully controlled to maintain the appropriate temperature and concentration of reagents to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Benzene-1,2,3-trisulfonic acid primarily undergoes electrophilic substitution reactions due to the presence of the electron-withdrawing sulfonic acid groups. These reactions include further sulfonation, nitration, and halogenation.

Common Reagents and Conditions:

Sulfonation: Sulfur trioxide (SO₃) and fuming sulfuric acid (oleum) are used as reagents.

Nitration: Nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) as a catalyst.

Halogenation: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, such as nitrobenzene, halobenzene, and additional sulfonated benzene compounds .

Scientific Research Applications

Chemistry: Benzene-1,2,3-trisulfonic acid is used as a precursor in the synthesis of various chemical compounds. Its sulfonic acid groups make it a valuable intermediate in the production of dyes, detergents, and other specialty chemicals .

Biology and Medicine: In biological research, this compound derivatives are used as fluorescent tags and probes. These compounds can be used to study cellular processes and molecular interactions due to their ability to bind to specific biomolecules .

Industry: In industrial applications, this compound is used as a scale inhibitor in water treatment processes. Its ability to prevent the formation of scale deposits in pipes and equipment makes it valuable in maintaining the efficiency of industrial systems .

Mechanism of Action

The mechanism of action of benzene-1,2,3-trisulfonic acid involves its ability to act as an electrophile in various chemical reactions. The sulfonic acid groups enhance the electrophilic nature of the benzene ring, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic processes to introduce functional groups onto the benzene ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimesic Acid (Benzene-1,3,5-Tricarboxylic Acid)

H₃BTS-based frameworks (e.g., [La(BTS)(H₂O)₅]) exhibit layered structures stabilized by hydrogen bonds, contrasting with trimesic acid’s 3D networks. The sulfonate groups’ higher thermal resilience makes H₃BTS preferable for high-temperature applications .

Benzene-1,4-Disulfonic Acid (H₂BDS)

H₃BTS’s trifunctional nature enables more complex frameworks than H₂BDS, though both enhance MOF thermal stability compared to carboxylates .

Benzene-1,3,5-Trisulfonyl Trichloride

| Property | H₃BTS | Trisulfonyl Trichloride |

|---|---|---|

| Reactivity | Acidic ligand for MOFs | Precursor for sulfonamide polymers |

| Applications | Rare earth MOFs | Monomer in imide network polymers (INPs) |

The trichloride derivative (CAS 21538-06-7) is a key intermediate for synthesizing H₃BTS-derived polymers, highlighting the compound’s versatility in organic and materials chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.